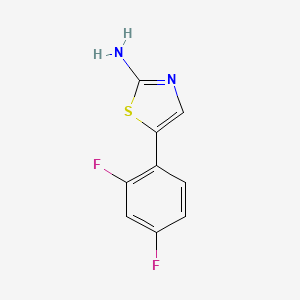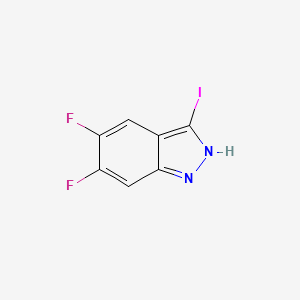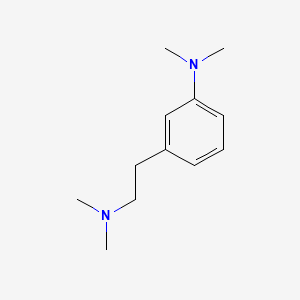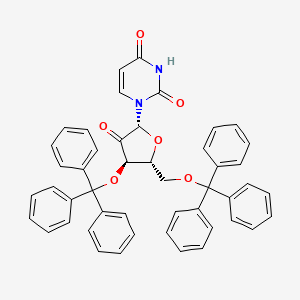
2'-Deoxy-2'-oxo-3',5'-bis-O-(triphenylmethyl)uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine is a synthetic nucleoside analog It is characterized by the presence of triphenylmethyl groups at the 3’ and 5’ positions and a deoxy-oxo modification at the 2’ position of the uridine molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions with triphenylmethyl (trityl) groups. This is followed by the oxidation of the 2’ hydroxyl group to form the 2’-oxo derivative. The reaction conditions often include the use of reagents such as trityl chloride for the protection steps and oxidizing agents like Dess-Martin periodinane for the oxidation step .
Industrial Production Methods
While specific industrial production methods for 2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as column chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized at different positions, depending on the reagents and conditions used.
Reduction: Reduction reactions can target the oxo group at the 2’ position, converting it back to a hydroxyl group.
Substitution: The trityl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like Dess-Martin periodinane or PCC (Pyridinium chlorochromate) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Acidic conditions (e.g., using trifluoroacetic acid) can be used to remove trityl groups, allowing for further functionalization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while reduction would produce the corresponding alcohol.
科学的研究の応用
2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound can be used in studies involving nucleic acid interactions and modifications.
Industry: It may be used in the production of nucleoside-based pharmaceuticals or as a precursor in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine involves its incorporation into nucleic acids or interaction with enzymes involved in nucleic acid metabolism. The presence of the oxo group at the 2’ position and the bulky trityl groups can affect the compound’s binding affinity and specificity, potentially inhibiting the activity of enzymes like polymerases or reverse transcriptases.
類似化合物との比較
Similar Compounds
2’-Deoxyuridine: Lacks the oxo group and trityl protections, making it less bulky and more similar to natural nucleosides.
3’,5’-Di-O-trityl-2’-deoxyuridine: Similar in structure but without the oxo group at the 2’ position.
2’-Oxo-3’,5’-bis-O-(triphenylmethyl)uridine: Similar but with an oxo group at the 2’ position instead of a deoxy modification.
Uniqueness
2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine is unique due to the combination of the deoxy-oxo modification and the trityl protections. This unique structure can confer specific properties, such as increased stability and altered reactivity, making it valuable for specialized applications in research and industry.
特性
分子式 |
C47H38N2O6 |
|---|---|
分子量 |
726.8 g/mol |
IUPAC名 |
1-[(2R,4R,5R)-3-oxo-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C47H38N2O6/c50-41-31-32-49(45(52)48-41)44-42(51)43(55-47(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)40(54-44)33-53-46(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-32,40,43-44H,33H2,(H,48,50,52)/t40-,43-,44-/m1/s1 |
InChIキー |
ICMILTHGWVYTDF-QSBCFWLISA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H](C(=O)[C@@H](O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(=O)C(O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


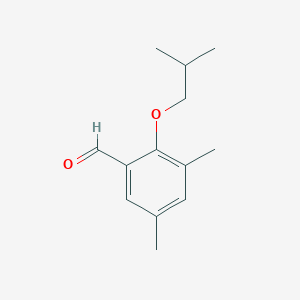
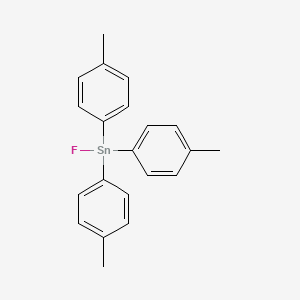
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;acetic acid](/img/structure/B14764048.png)
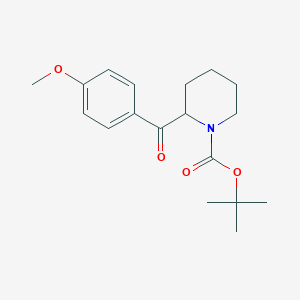
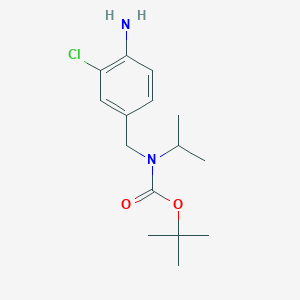
![N-[3-[[3-[(5-chlorothiophen-2-yl)sulfonylamino]-4-methoxyindazol-1-yl]methyl]phenyl]-2-hydroxyacetamide](/img/structure/B14764070.png)

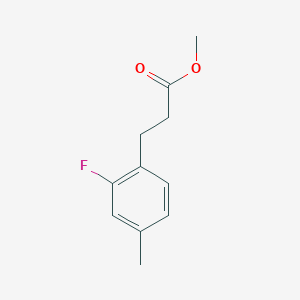
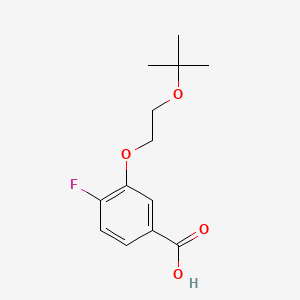
![1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine](/img/structure/B14764096.png)
